Ethanamine, N-ethyl-2,2-difluoro-
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Overview
Description
(2,2-Difluoroethyl)(ethyl)amine is an organic compound characterized by the presence of both ethyl and difluoroethyl groups attached to an amine. This compound is of significant interest in medicinal chemistry due to its unique properties, including its ability to act as a lipophilic hydrogen bond donor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-difluoroethyl)(ethyl)amine typically involves the electrophilic 2,2-difluoroethylation of amine nucleophiles. One method employs a hypervalent iodine reagent, specifically (2,2-difluoro-ethyl)(aryl)iodonium triflate, which reacts with amine nucleophiles via a ligand coupling mechanism . This method offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles.
Industrial Production Methods: Industrial production of (2,2-difluoroethyl)(ethyl)amine may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of hypervalent iodine reagents in industrial settings can be advantageous due to their mechanistic flexibility and efficiency in producing the desired product .
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoroethyl)(ethyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different substituents.
Common Reagents and Conditions:
Electrophilic Reagents: Hypervalent iodine reagents are commonly used for the electrophilic 2,2-difluoroethylation of amines.
Bases: Bases such as cesium carbonate (Cs2CO3) are often employed to facilitate the reaction.
Major Products: The major products formed from these reactions include various 2,2-difluoroethylated amines, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
(2,2-Difluoroethyl)(ethyl)amine has several applications in scientific research:
Medicinal Chemistry: The compound is used to design drugs with improved physicochemical properties, such as increased lipophilicity and metabolic stability.
Materials Science: Fluorinated compounds, including (2,2-difluoroethyl)(ethyl)amine, are utilized in the development of advanced materials with unique properties.
Agrochemistry: The compound can be used in the synthesis of agrochemicals with enhanced efficacy and stability.
Mechanism of Action
The mechanism by which (2,2-difluoroethyl)(ethyl)amine exerts its effects involves its ability to act as a lipophilic hydrogen bond donor. The incorporation of electronegative fluorine atoms allows for modulation of lipophilicity and increases the acidity of the α-proton, tuning drug target affinity and specificity . The compound’s C-F bonds impart metabolic stability, making it a stable bioisostere for various pharmacophores .
Comparison with Similar Compounds
- (2,2-Difluoroethyl)(methyl)amine
- (2,2-Difluoroethyl)(propyl)amine
- (2,2-Difluoroethyl)(isopropyl)amine
Comparison: (2,2-Difluoroethyl)(ethyl)amine is unique due to its specific combination of ethyl and difluoroethyl groups, which confer distinct physicochemical properties. Compared to its analogues, it offers a balance of lipophilicity and hydrogen bond donor ability, making it particularly useful in drug design .
Biological Activity
Ethanamine, N-ethyl-2,2-difluoro- is an organic compound characterized by the presence of two fluorine atoms and an ethyl group attached to the nitrogen atom. Its molecular formula is C₂H₅F₂N, and it has a molecular weight of approximately 108.11 g/mol. This compound is part of a broader class of difluoroethylamines, which are notable for their unique chemical properties and potential applications in pharmaceuticals and agrochemicals.
Structural Significance
The structural properties of ethanamine, N-ethyl-2,2-difluoro- suggest that it may exhibit significant biological activity. Compounds with similar difluorinated structures have been studied for various biological roles, including antimicrobial, anti-inflammatory, and cytotoxic activities. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of organic compounds, potentially leading to improved pharmacological profiles.
Biological Activity Overview
Research indicates that ethanamine, N-ethyl-2,2-difluoro- may interact with biological systems in ways that differ from its non-fluorinated counterparts. Preliminary studies suggest that difluorinated compounds can influence pharmacokinetics and toxicity profiles due to their unique interactions with biological targets.
Potential Biological Activities
- Antimicrobial Activity : Similar difluorinated compounds have shown promise as antimicrobial agents. The enhanced reactivity due to the difluoromethyl group may contribute to this property.
- Cytotoxicity : Some studies have evaluated the cytotoxic effects of fluorinated amines on various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells .
- Anti-inflammatory Effects : Research on related compounds suggests potential anti-inflammatory properties, which could be relevant for therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique attributes of ethanamine, N-ethyl-2,2-difluoro-, it is useful to compare it with other fluorinated amines:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethanamine, N,N-difluoro | C₂H₄F₂N | Contains two fluorine atoms on both nitrogen sites |
Ethanamine, N-ethyl | C₂H₅N | Lacks fluorine; serves as a baseline for comparison |
1-Amino-3-fluoropropane | C₃H₈FN | Contains one fluorine atom; different chain structure |
The unique difluoromethyl group in ethanamine, N-ethyl-2,2-difluoro-, distinguishes it from these compounds by potentially enhancing its reactivity and selectivity in biological interactions.
Study on Cytotoxic Activity
A study investigated the cytotoxic effects of various difluorinated amines on cancer cell lines. Ethanamine derivatives were tested against MCF-7 and HCT-116 cells. Results indicated that certain structural modifications enhanced cytotoxicity significantly compared to non-fluorinated analogs .
Antimicrobial Testing
Another research effort focused on the antimicrobial properties of difluoroethylamines. Ethanamine, N-ethyl-2,2-difluoro-, was included in a panel of compounds assessed for their ability to inhibit bacterial growth. The findings suggested that this compound exhibited moderate antimicrobial activity against specific strains .
Properties
CAS No. |
95353-03-0 |
---|---|
Molecular Formula |
C4H9F2N |
Molecular Weight |
109.12 g/mol |
IUPAC Name |
N-ethyl-2,2-difluoroethanamine |
InChI |
InChI=1S/C4H9F2N/c1-2-7-3-4(5)6/h4,7H,2-3H2,1H3 |
InChI Key |
UKCJPWSGPORHQG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(F)F |
Origin of Product |
United States |
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